molecular formula C11H13NO4S B2696083 2-[2-(4-Methylanilino)-2-oxoethyl]sulfinylacetic acid CAS No. 338953-84-7

2-[2-(4-Methylanilino)-2-oxoethyl]sulfinylacetic acid

Cat. No.: B2696083
CAS No.: 338953-84-7
M. Wt: 255.29
InChI Key: AEVTVOBECGPKAR-UHFFFAOYSA-N
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Description

2-[2-(4-Methylanilino)-2-oxoethyl]sulfinylacetic acid is a chemical compound with the molecular formula C11H13NO4S It is known for its unique structure, which includes a sulfinylacetic acid moiety attached to a 4-methylanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methylanilino)-2-oxoethyl]sulfinylacetic acid typically involves the reaction of 4-methylaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with sodium sulfinate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methylanilino)-2-oxoethyl]sulfinylacetic acid undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The anilino group can undergo electrophilic substitution reactions, particularly nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; performed in an inert atmosphere (e.g., nitrogen) in a solvent like tetrahydrofuran.

    Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine); reactions are usually conducted in acidic or neutral conditions.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of nitro or halogenated derivatives of the anilino group.

Scientific Research Applications

2-[2-(4-Methylanilino)-2-oxoethyl]sulfinylacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[2-(4-Methylanilino)-2-oxoethyl]sulfinylacetic acid involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The anilino group can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Methoxyanilino)-2-oxoethyl]sulfinylacetic acid
  • 2-[2-(4-Chloroanilino)-2-oxoethyl]sulfinylacetic acid
  • 2-[2-(4-Bromoanilino)-2-oxoethyl]sulfinylacetic acid

Uniqueness

2-[2-(4-Methylanilino)-2-oxoethyl]sulfinylacetic acid is unique due to the presence of the 4-methylanilino group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[2-(4-methylanilino)-2-oxoethyl]sulfinylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-8-2-4-9(5-3-8)12-10(13)6-17(16)7-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVTVOBECGPKAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CS(=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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